The Dual-Faceted Mechanism of Action of PD 135158: A Technical Guide
The Dual-Faceted Mechanism of Action of PD 135158: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 135158 is a dipeptoid antagonist of the cholecystokinin (B1591339) B (CCK2 or CCKB) receptor, a G-protein coupled receptor predominantly found in the brain and stomach.[1] Its investigation has been significant in understanding the physiological roles of the CCKergic system, particularly in anxiety, pain perception, and gastric acid secretion.[1] However, the pharmacological profile of PD 135158 is uniquely complex, as it also exhibits agonist activity at the cholecystokinin A (CCK1 or CCKA) receptor, primarily located in peripheral tissues like the pancreas and gallbladder. This technical guide provides an in-depth exploration of the core mechanism of action of PD 135158, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action of PD 135158 is its competitive antagonism at the CCK2 receptor. By binding to this receptor, it blocks the physiological effects of its endogenous ligands, cholecystokinin (CCK) and gastrin. This blockade has been shown to influence gastric acid secretion and anxiety-related behaviors.
Paradoxically, PD 135158 acts as a full agonist at the CCK1 receptor. This means that upon binding to the CCK1 receptor, it initiates a cellular response similar to that of the natural ligand, CCK. This agonist activity is particularly evident in its stimulation of pancreatic enzyme secretion.
Quantitative Data
The following tables summarize the key quantitative data reported for PD 135158, providing a comparative overview of its potency at both CCK1 and CCK2 receptors.
Table 1: Receptor Binding Affinity and Antagonist Potency of PD 135158
| Parameter | Receptor | Species | Value | Reference |
| IC50 | CCKBR (CCK2) | - | 2.8 nM | [2] |
| IC50 | CCKAR (CCK1) | - | 1232 nM | [2] |
| IC50 | CCK2 | Rat | 76 nM | [3] |
Table 2: Agonist Activity of PD 135158 at the CCK1 Receptor
| Parameter | Assay System | Value |
| Half-maximal stimulation of lipase (B570770) release | Isolated rat pancreatic acini | 0.6 µM |
| Maximal stimulation of lipase release | Isolated rat pancreatic acini | 50 µM |
Signaling Pathways
The differential action of PD 135158 at CCK1 and CCK2 receptors triggers distinct downstream signaling cascades. Both receptor subtypes are known to couple to Gq proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
CCK2 Receptor Antagonism
As an antagonist at the CCK2 receptor, PD 135158 blocks the initiation of the signaling pathway described above in response to CCK or gastrin.
CCK1 Receptor Agonism
Conversely, as an agonist at the CCK1 receptor, PD 135158 activates the Gq-PLC-Ca2+ signaling pathway, leading to physiological responses such as pancreatic enzyme secretion.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PD 135158.
Radioligand Binding Assay for CCK2 Receptor
This protocol is adapted from a general method for GPCR radioligand binding assays.
Methodology:
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Membrane Preparation:
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Homogenize cells or tissues expressing the CCK2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and debris.
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Centrifuge the supernatant at high speed to pellet the membranes.
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Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
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Binding Assay:
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In a 96-well plate, combine the cell membranes, a radiolabeled CCK2 receptor ligand (e.g., [¹²⁵I]gastrin), and varying concentrations of unlabeled PD 135158.
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For total binding, omit the unlabeled competitor. For non-specific binding, use a high concentration of a non-radiolabeled CCK2 ligand.
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Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
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Separation and Detection:
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Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration (PD 135158) to generate a competition curve.
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Determine the IC50 value (the concentration of PD 135158 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
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Measurement of Intracellular Calcium Mobilization
This protocol outlines the measurement of changes in intracellular calcium concentration in response to CCK1 receptor agonism by PD 135158.
Methodology:
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Cell Preparation:
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Culture cells expressing the CCK1 receptor on glass coverslips or in 96-well plates suitable for fluorescence microscopy.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.
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Fluorescence Measurement:
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Wash the cells to remove excess dye.
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Place the cells on a fluorescence microscope or a plate reader equipped for kinetic fluorescence measurements.
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Establish a baseline fluorescence reading.
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Add PD 135158 at various concentrations to the cells.
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Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.
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Data Analysis:
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Quantify the change in intracellular calcium concentration based on the fluorescence signal.
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Plot the peak calcium response against the concentration of PD 135158 to generate a dose-response curve and determine the EC50 value.
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Pancreatic Lipase Secretion Assay from Isolated Acini
This protocol describes the measurement of lipase secretion from isolated pancreatic acini to assess the agonist activity of PD 135158 at the CCK1 receptor.
Methodology:
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Isolation of Pancreatic Acini:
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Euthanize a rat and surgically remove the pancreas.
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Inject the pancreas with a solution containing collagenase.
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Incubate the pancreas in a buffer with collagenase at 37°C with gentle shaking to disperse the tissue into acini.
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Filter the suspension and wash the acini by centrifugation.[3]
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Secretion Assay:
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Resuspend the isolated acini in a physiological buffer.
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Incubate aliquots of the acinar suspension with varying concentrations of PD 135158 at 37°C for a defined period (e.g., 30 minutes).
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Include a basal (no stimulant) and a maximal stimulation control (e.g., with a high concentration of CCK-8).
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Sample Processing and Lipase Measurement:
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Terminate the incubation by placing the samples on ice and centrifuging to pellet the acini.
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Collect the supernatant, which contains the secreted lipase.
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Lyse the acinar pellet to determine the amount of lipase remaining in the cells.
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Measure the lipase activity in both the supernatant and the cell lysate using a commercially available lipase assay kit.
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Data Analysis:
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Express the amount of secreted lipase as a percentage of the total lipase (secreted + intracellular).
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Plot the percentage of lipase secretion against the concentration of PD 135158 to generate a dose-response curve.
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Conclusion
PD 135158 exhibits a complex and dualistic mechanism of action, functioning as a potent antagonist at the CCK2 receptor while simultaneously acting as a full agonist at the CCK1 receptor. This unique pharmacological profile necessitates a multi-faceted experimental approach for its complete characterization. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the intricate biology of PD 135158 and its interactions with the cholecystokinin receptor system.
